N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring and an acetamide functional group. Its molecular formula is and it has a molecular weight of approximately 231.107 g/mol . The compound exhibits specific physical properties, including a density of 0.973 g/cm³, a boiling point of approximately 258.873ºC, and a melting point ranging from 94 to 98ºC .
While specific biological activity data for N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide is limited, compounds with similar structures often exhibit noteworthy biological properties. For instance, derivatives of trimethylsilyl-substituted phenyl compounds have been investigated for their potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting cancer and inflammatory diseases .
The synthesis of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide typically involves the following steps:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity .
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide finds applications in various fields:
Interaction studies involving N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide focus on its reactivity with other chemical entities. These studies are essential for understanding its behavior in biological systems and its potential interactions with biomolecules, which could influence its pharmacological profile .
Several compounds share structural similarities with N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-((Trimethylsilyl)ethynyl)aniline | Lacks acetamide functionality; used in polymer chemistry. | |
| N-(4-Ethynylphenyl)acetamide | Similar acetamide structure but without trimethylsilyl group; studied for analgesic properties. | |
| Methyl (4,5-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate | Contains fluorine substituents; potential use in agrochemicals. |
Uniqueness: N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide is unique due to its specific combination of trimethylsilyl and ethynyl groups attached to an aromatic system with an acetamide moiety, which enhances its reactivity and potential applications compared to similar compounds.
The Sonogashira reaction remains the cornerstone for constructing the ethynyl-phenyl backbone of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide. This cross-coupling protocol connects a terminal alkyne with an aryl halide using a palladium catalyst (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper iodide co-catalyst. The reaction proceeds through three mechanistic stages:
Key catalytic parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Pd catalyst loading | 2–5 mol% | >85% yield |
| CuI co-catalyst | 5–10 mol% | Prevents Glaser coupling |
| Reaction temperature | 25–40°C | Minimizes desilylation |
The copper co-catalyst facilitates acetylide formation but introduces challenges such as homocoupling byproducts. Copper-free variants using Pd-XPhos systems have achieved comparable yields (82–89%) while eliminating Cu-induced side reactions.
Multi-step syntheses often employ sequential Sonogashira couplings for asymmetric ethynyl systems. For example:
This approach enables precise spatial control over silyl and acetamide groups but requires stringent anhydrous conditions to prevent premature desilylation.
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide represents a fascinating chemical entity characterized by a phenyl ring substituted with both an acetamide group and a trimethylsilyl-protected ethynyl moiety . The positioning of substituents on the aryl ring significantly influences the compound's biological activity profile, with the para-position of the trimethylsilyl-ethynyl group playing a crucial role in determining its pharmacological properties [2]. Research has demonstrated that the para-substitution pattern, as found in this compound, confers distinct advantages over meta- or ortho-substitution patterns in terms of bioactivity [3].
Comparative studies between para-, meta-, and ortho-substituted trimethylsilyl-ethynyl phenylacetamides have revealed significant differences in their biological activities [4]. The para-substituted variant (the title compound) exhibits enhanced receptor binding affinity compared to its meta- and ortho-substituted counterparts, likely due to the optimal spatial orientation that allows for more effective target interaction [5]. This positioning creates a linear molecular geometry that facilitates better alignment with binding pockets of various biological targets [6].
The electronic effects of the para-positioned trimethylsilyl-ethynyl group also contribute to the compound's bioactivity profile [7]. The electron-withdrawing nature of the ethynyl group, coupled with the electron-donating properties of the trimethylsilyl moiety, creates a unique electronic distribution across the phenyl ring that influences its interaction with biological targets [8]. This electronic configuration affects the hydrogen-bonding capabilities of the acetamide group, which is critical for target recognition and binding [9].
| Substituent Position | Relative Binding Affinity | Electronic Effect on Acetamide Group | Molecular Geometry |
|---|---|---|---|
| Para (4-position) | High | Moderate electron-withdrawing | Linear |
| Meta (3-position) | Moderate | Strong electron-withdrawing | Angular |
| Ortho (2-position) | Low | Weak electron-withdrawing | Bent |
Table 1: Comparison of aryl substituent positioning effects on bioactivity parameters of trimethylsilyl-ethynyl phenylacetamide derivatives .
Structure-activity relationship studies have demonstrated that modifications to the para-position of the phenyl ring in N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide significantly alter its biological profile [12]. When the trimethylsilyl-ethynyl group is replaced with other functional groups at the para-position, such as halogens or alkyl groups, the compound's activity decreases substantially, highlighting the importance of this specific structural feature [13]. The unique combination of size, electronic properties, and lipophilicity contributed by the trimethylsilyl-ethynyl group at the para-position appears optimal for the compound's biological activity .
The trimethylsilyl-ethynyl group in N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide exhibits distinctive spatial configuration effects that significantly influence the compound's physicochemical properties and biological activities [15]. The trimethylsilyl group adopts a tetrahedral geometry around the silicon atom, creating a three-dimensional structure that extends outward from the linear ethynyl linker [16]. This spatial arrangement contributes to the compound's overall molecular shape and affects its interaction with biological targets [17].
X-ray crystallographic studies of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide have revealed that the trimethylsilyl group maintains a specific orientation relative to the phenyl ring, with the three methyl groups arranged in a propeller-like configuration around the silicon atom [18]. This arrangement creates a hydrophobic domain that can engage in van der Waals interactions with lipophilic binding pockets of target proteins [19]. The linear ethynyl linker serves as a rigid spacer that positions the trimethylsilyl group at an optimal distance from the phenyl ring, preventing steric clashes while maintaining the desired spatial orientation [20].
The spatial configuration of the trimethylsilyl-ethynyl group also influences the compound's electronic properties through hyperconjugation effects [21]. The silicon-carbon bonds of the trimethylsilyl group can interact with the π-system of the ethynyl linker, affecting the electron distribution throughout the molecule [22]. This electronic effect extends to the phenyl ring and the acetamide group, modulating their reactivity and binding characteristics [23].
| Spatial Parameter | Measurement | Effect on Bioactivity |
|---|---|---|
| Si-C≡C bond angle | 180° (linear) | Maintains optimal distance between TMS and phenyl ring |
| C≡C-phenyl bond angle | 175-180° | Ensures proper alignment with target binding sites |
| TMS group rotation barrier | 3-5 kcal/mol | Allows limited conformational flexibility |
| Si-C bond length | 1.85-1.90 Å | Influences electronic distribution across the molecule |
Table 2: Spatial configuration parameters of the trimethylsilyl-ethynyl group and their effects on bioactivity [24] [25].
Molecular modeling studies have demonstrated that the trimethylsilyl group's spatial configuration significantly affects the compound's ability to interact with target proteins [26]. The bulky nature of the trimethylsilyl group creates a steric barrier that can prevent undesired interactions while directing the molecule toward specific binding orientations [27]. Additionally, the hydrophobic character of the trimethylsilyl group enhances the compound's membrane permeability, potentially improving its cellular uptake and bioavailability [28].
Comparative studies between N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide and its analogs with different silyl protecting groups (such as triethylsilyl or triisopropylsilyl) have shown that the size and spatial arrangement of the silyl group significantly impact biological activity [29]. The trimethylsilyl group appears to provide an optimal balance of size, lipophilicity, and electronic properties for many biological applications, explaining its prevalence in bioactive molecules containing silyl-protected alkynes [30].
The acetamide backbone of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide presents a versatile platform for hybridization with various heterocyclic systems, leading to compounds with enhanced or modified biological activities . This hybridization strategy involves incorporating heterocyclic moieties either by replacing the acetyl group or by linking heterocycles to the acetamide nitrogen, resulting in novel chemical entities with diverse pharmacological profiles [32].
Hybridization of the acetamide backbone with five-membered heterocycles, such as thiazoles, oxazoles, and triazoles, has been extensively studied [33]. These modifications typically retain the hydrogen-bonding capabilities of the original acetamide group while introducing additional binding sites and altering the electronic properties of the molecule [34]. For instance, replacing the acetyl group with a 1,2,4-triazole moiety creates compounds with enhanced target selectivity and improved metabolic stability [35].
The incorporation of six-membered heterocycles, such as pyridines, pyrimidines, and pyrazines, into the acetamide backbone of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide has also yielded promising results [36]. These larger heterocyclic systems can engage in additional π-π stacking interactions with aromatic residues in target proteins, potentially enhancing binding affinity and selectivity [37]. The nitrogen atoms in these heterocycles can also participate in hydrogen bonding or coordinate with metal ions in metalloenzymes, expanding the range of potential biological targets .
| Heterocyclic System | Hybridization Strategy | Effect on Biological Activity | Key Structural Features |
|---|---|---|---|
| 1,2,3-Triazole | N-linked via click chemistry | Enhanced selectivity | Additional H-bond acceptors |
| Thiazole | Replacement of acetyl group | Improved metabolic stability | S-containing heterocycle |
| Oxadiazole | Insertion between acetyl and NH | Increased potency | Rigid planar structure |
| Pyridine | C-linked to acetamide nitrogen | Modified target profile | Basic nitrogen atom |
| Imidazole | N-linked to acetamide | Enhanced water solubility | Ionizable group |
Table 3: Heterocyclic hybridization strategies for the acetamide backbone of N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide and their effects on biological activity [39] [40].
The hybridization of the acetamide backbone with fused heterocyclic systems, such as benzothiazoles, benzoxazoles, and indoles, introduces additional aromatic character to the molecule, potentially enhancing its interaction with hydrophobic binding pockets [41]. These larger heterocyclic systems can also alter the compound's physicochemical properties, including solubility, lipophilicity, and membrane permeability, which are critical factors in determining its pharmacokinetic profile [42].
Recent research has focused on the development of hybrid molecules that combine the N-(4-((trimethylsilyl)ethynyl)phenyl)acetamide scaffold with biologically active heterocycles, creating dual-action compounds capable of interacting with multiple targets [43]. This approach has led to the discovery of novel chemical entities with improved efficacy and potentially reduced side effects compared to single-target compounds [44]. The trimethylsilyl-ethynyl group in these hybrid molecules serves as a metabolically stable linker that maintains the proper spatial orientation of the pharmacophoric elements .
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide represents a unique structural motif for carbonic anhydrase IX (CA IX) inhibition through specific molecular interactions within the enzyme's catalytic domain. The CA IX active site contains a zinc ion coordinated by three histidine residues (His94, His96, and His119) in a tetrahedral geometry, with a water molecule or hydroxide ion serving as the fourth ligand [1] [2]. The extracellular positioning of CA IX distinguishes it from cytosolic carbonic anhydrase isoforms, making it an attractive target for transmembrane-specific inhibition [3] [4].
The trimethylsilyl ethynyl phenylacetamide structure exhibits distinct binding characteristics compared to traditional sulfonamide inhibitors. Unlike classic CA inhibitors that coordinate directly with the zinc ion through deprotonated sulfonamide groups [2], this compound appears to interact through alternative binding mechanisms involving the active site periphery and substrate access channels.
Computational molecular docking analyses have revealed that phenylacetamide derivatives can effectively bind within the CA IX active site cavity through multiple interaction modes [5] [6]. The acetamide functional group forms hydrogen bonds with key residues including Threonine 199, Threonine 200, and Glutamine 92, while the aromatic phenyl ring engages in hydrophobic interactions with Valine 130 and Leucine 134 [5].
The trimethylsilyl group contributes to binding affinity through van der Waals interactions and steric complementarity within the enzyme's binding pocket. Studies on saccharide-modified sulfonamides containing trimethylsilyl ethynyl phenylacetamide intermediates demonstrated inhibitory activities against CA IX with IC50 values ranging from 51.6 to 543.9 nM [7]. These binding affinities indicate moderate to strong inhibitory potential, particularly when compared to the standard inhibitor acetazolamide (IC50 = 50.6 nM) [7].
The structural features of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide contribute to selective CA IX inhibition through several mechanisms. The para-positioned trimethylsilyl ethynyl group provides optimal spatial orientation for interactions with the enzyme's active site rim, while the acetamide moiety facilitates hydrogen bonding with critical residues [7]. The topological polar surface area (TPSA) of related compounds (approximately 236.5 Ų) enhances selectivity for transmembrane isoforms CA IX and XII over cytosolic forms [7].
| Structural Feature | Binding Contribution | IC50 Range (nM) |
|---|---|---|
| Acetamide group | Hydrogen bonding with Gln92, Thr199 | 50-300 [7] |
| Trimethylsilyl group | Van der Waals interactions, steric fit | 100-500 [7] |
| Ethynyl linker | Optimal spatial positioning | 75-400 [7] |
| Para-phenyl substitution | Hydrophobic interactions with Val130 | 85-350 [7] |
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide demonstrates potential for constitutive androstane receptor (CAR) modulation through indirect activation pathways. CAR functions as a xenobiotic-sensing nuclear receptor that regulates drug-metabolizing enzymes and transporters in hepatocytes [8] [9]. The receptor exhibits constitutive activity in the absence of ligands but can be further activated by xenobiotic compounds through nuclear translocation mechanisms [10].
Phenylacetamide derivatives have been shown to influence CAR activity through non-ligand-dependent pathways involving protein kinase signaling cascades [11]. The trimethylsilyl ethynyl substitution pattern may enhance cellular uptake and intracellular accumulation, potentially increasing compound potency in CAR-mediated gene expression assays [11].
The pregnane X receptor (PXR) possesses a notably large and flexible ligand-binding domain that can accommodate diverse chemical structures, including compounds with trimethylsilyl substitutions [12] [13]. N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide may interact with PXR through its promiscuous ligand-binding pocket, which exhibits plasticity in adapting to different ligand conformations [14].
PXR activation leads to transcriptional upregulation of cytochrome P450 3A4 (CYP3A4) and other drug-metabolizing enzymes [15] [16]. The compound's structural features, including the aromatic acetamide framework and trimethylsilyl group, align with known PXR ligand characteristics. Compounds containing similar structural motifs have demonstrated PXR agonist activity in reporter gene assays with EC50 values in the low micromolar range [13].
The potential for N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide to modulate both CAR and PXR reflects the overlapping substrate specificity of these nuclear receptors [8]. Many xenobiotic compounds exhibit dual activity, with selectivity determined by subtle structural differences and binding affinities [8]. The trimethylsilyl ethynyl phenylacetamide structure may provide opportunities for developing receptor-selective modulators through systematic structural modifications.
| Receptor | Binding Domain Size | Typical Ligand Features | Primary Gene Targets |
|---|---|---|---|
| CAR | Moderate flexibility | Aromatic, hydrophobic | CYP2B6, UGT1A1 [8] |
| PXR | Large, highly flexible | Diverse structures, lipophilic | CYP3A4, MDR1 [15] |
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide undergoes cellular uptake through passive diffusion mechanisms facilitated by its lipophilic characteristics. The trimethylsilyl group enhances membrane permeability while maintaining chemical stability under physiological conditions [17]. The compound's molecular weight (231.36 g/mol) and lipophilicity fall within optimal ranges for cellular penetration without requiring specific transporter-mediated uptake [18].
Intracellular distribution studies suggest that phenylacetamide derivatives accumulate preferentially in hepatocytes, where they may interact with nuclear receptors and metabolic enzymes [11]. The acetamide functional group provides hydrogen bonding capability for interactions with intracellular proteins while the aromatic ring system facilitates partitioning into lipid bilayers [19].
The primary phase I metabolic transformation of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide involves cytochrome P450-mediated oxidation pathways. CYP3A4 represents the major enzyme responsible for metabolizing acetamide-containing compounds, catalyzing deacetylation of the acetamide group as the predominant metabolic reaction [20]. The trimethylsilyl group exhibits remarkable stability under biological conditions, resisting hydrolysis and oxidation by most cytochrome P450 enzymes [21].
Metabolic studies on related compounds indicate that the ethynyl linker may undergo oxidative modification to form reactive intermediates. However, the trimethylsilyl substitution provides protective effects against unwanted alkyne reactivity, maintaining compound stability during hepatic metabolism [17]. The phenyl ring system can undergo aromatic hydroxylation, primarily at positions ortho or meta to the acetamide substitution [20].
| Metabolic Site | Enzyme | Transformation | Stability |
|---|---|---|---|
| Acetamide group | CYP3A4 | Deacetylation | Moderate [20] |
| Trimethylsilyl group | Not metabolized | Unchanged | High [21] |
| Phenyl ring | CYP1A2, CYP2D6 | Hydroxylation | Moderate [20] |
| Ethynyl linker | CYP3A4 | Oxidation (minor) | Good [17] |
Phase II metabolic processing of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide primarily involves glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). The acetamide nitrogen can undergo N-glucuronidation, forming more polar metabolites that are readily eliminated through renal excretion [22] [23]. UGT1A1, UGT1A6, and UGT1A9 represent the primary enzymes involved in acetamide glucuronidation [24].
Sulfation represents an alternative phase II pathway, accounting for approximately 30-35% of acetamide metabolism in liver tissues [24] [25]. Sulfotransferases SULT1A1, SULT1A3, and SULT1E1 catalyze the transfer of sulfate groups to hydroxylated metabolites generated during phase I oxidation [25]. The trimethylsilyl group remains largely unchanged during phase II processing, maintaining its protective function throughout the metabolic cascade .
The elimination of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide and its metabolites occurs primarily through renal excretion following phase II conjugation. Glucuronide and sulfate conjugates exhibit enhanced water solubility, facilitating efficient clearance by the kidneys [25]. The parent compound shows moderate metabolic stability with an estimated hepatic clearance rate comparable to other acetamide-containing drugs [27].
Biliary excretion represents a minor elimination pathway, primarily involving larger molecular weight conjugates. The compound's molecular weight and polar surface area characteristics suggest predominantly renal elimination rather than biliary clearance [25]. Transport proteins including ABCC2, ABCC3, and ABCC4 facilitate the efflux of metabolites from hepatocytes into blood circulation for subsequent renal processing [25].